molecular formula C28H26N6O B11464521 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide

Cat. No.: B11464521
M. Wt: 462.5 g/mol
InChI Key: OHFVOPSFWHZBID-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide is a complex organic compound that features a combination of pyrimidine, indole, and naphthalene moieties

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide is unique due to its combination of pyrimidine, indole, and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H26N6O

Molecular Weight

462.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H26N6O/c1-18-16-19(2)32-28(31-18)34-27(29-15-14-21-17-30-25-13-6-5-11-23(21)25)33-26(35)24-12-7-9-20-8-3-4-10-22(20)24/h3-13,16-17,30H,14-15H2,1-2H3,(H2,29,31,32,33,34,35)

InChI Key

OHFVOPSFWHZBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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